molecular formula C18H13F2NO3 B2814504 METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1185004-26-5

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2814504
CAS No.: 1185004-26-5
M. Wt: 329.303
InChI Key: QIVFJHFRIZTBSS-UHFFFAOYSA-N
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Description

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Scientific Research Applications

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications:

Future Directions

Quinoline derivatives, including “Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate”, are a promising area of research due to their diverse biological activities . Future research may focus on developing new synthetic methods, studying their reactivity, and exploring their potential applications in medicine and other fields.

Chemical Reactions Analysis

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce various hydroquinoline compounds .

Mechanism of Action

The mechanism of action of METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated quinolines .

Properties

IUPAC Name

methyl 6-fluoro-4-[(4-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)6-7-15(14)21-16)24-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVFJHFRIZTBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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